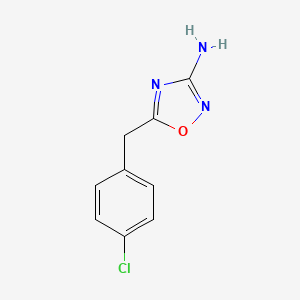

5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine

Description

Nomenclature and Structural Characteristics of 5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine within Oxadiazole Isomers

The name this compound describes a specific organic molecule built upon a heterocyclic core. The foundation of this compound is an oxadiazole ring, which is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. chim.itrjptonline.org There are four possible constitutional isomers of oxadiazole, distinguished by the relative positions of the heteroatoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.govwikipedia.org The 1,2,3-isomer is generally unstable, while the other three are common motifs in various chemical and pharmaceutical applications. wikipedia.orgscielo.br

The subject compound is a derivative of the 1,2,4-oxadiazole isomer. The numbering of this ring starts with the oxygen atom at position 1, followed by the adjacent nitrogen at position 2, the carbon at position 3, the second nitrogen at position 4, and the final carbon at position 5.

The structural components of this compound are:

1,2,4-Oxadiazole core : The central five-membered ring.

Amine group (-NH₂) : Attached to the carbon at the 3-position of the ring, hence "3-amine". youtube.comlibretexts.org

4-Chlorobenzyl group : Attached to the carbon at the 5-position. This substituent consists of a benzyl (B1604629) group (a benzene ring attached to a CH₂ group) which is itself substituted with a chlorine atom at the 4-position of the benzene ring.

The different isomers of oxadiazole provide distinct electronic properties and spatial arrangements for their substituents, influencing how they interact with biological targets. scielo.brrsc.org

Table 1: Isomers of Oxadiazole

| Isomer Name | Key Structural Feature | General Stability |

|---|---|---|

| 1,2,3-Oxadiazole | Adjacent oxygen and two nitrogen atoms. | Unstable, tends to ring-open. wikipedia.org |

| 1,2,4-Oxadiazole | Oxygen at position 1, nitrogens at 2 and 4. | Stable aromatic ring. scielo.br |

| 1,2,5-Oxadiazole (Furazan) | Oxygen at position 1, nitrogens at 2 and 5. | Stable and well-explored. wikipedia.org |

| 1,3,4-Oxadiazole | Oxygen at position 1, nitrogens at 3 and 4. | Stable and widely used in medicinal chemistry. nih.govresearchgate.net |

Overview of 1,2,4-Oxadiazoles in Medicinal Chemistry and Biological Research

The 1,2,4-oxadiazole nucleus is a significant scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for ester and amide groups. chim.itnih.govnih.gov This bioisosteric replacement can improve a drug candidate's pharmacokinetic properties by replacing metabolically vulnerable groups with a more robust heterocyclic ring that maintains similar steric and electronic characteristics for receptor binding. rjptonline.orgnih.gov

Derivatives of 1,2,4-oxadiazole have been investigated for a vast array of pharmacological activities. nih.govnih.gov The versatility of this scaffold allows it to be incorporated into molecules targeting a wide range of biological pathways. nih.gov

Table 2: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Activity against bacteria and fungi. | nih.govnih.gov |

| Anticancer | Inhibition of cancer cell growth and induction of apoptosis. | nih.govnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | nih.govnih.gov |

| Neuroprotective | Activity related to the central nervous system, including as agonists for muscarinic receptors. | nih.govacs.org |

| Antiparasitic | Activity against parasites such as Trypanosoma cruzi. | scielo.br |

| Antiviral | Inhibition of viral replication. | nih.gov |

The 1,2,4-oxadiazole ring is considered an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. rjptonline.org Its rigid structure helps to orient substituents in a defined three-dimensional space, facilitating optimal interactions with biological targets.

Significance of the 1,2,4-Oxadiazole-3-amine Scaffold in Contemporary Drug Discovery

The presence of an amine group at the 3-position of the 1,2,4-oxadiazole ring introduces specific chemical properties that are highly valuable in drug design. The amino group can act as a hydrogen bond donor, a crucial interaction for anchoring a molecule within a biological receptor's binding site. rsc.org This feature is distinct from many other oxadiazole derivatives that primarily act as hydrogen bond acceptors. scielo.br

The 1,2,4-oxadiazole-3-amine scaffold provides a platform for creating diverse chemical libraries. The amine group serves as a versatile chemical handle, allowing for the attachment of various other molecular fragments through reactions like acylation or the formation of ureas. This synthetic flexibility enables chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic profiles.

Studies comparing amino-substituted 1,2,4-oxadiazoles with their 1,3,4-isomers have revealed significant differences in physical and pharmaceutical properties. rsc.org These variations are often attributed to differences in the strength of hydrogen bond accepting and donating capabilities, which in turn affect properties like solubility and metabolic stability. rsc.orgacs.orgnih.gov The specific placement of the amino group on the 1,2,4-oxadiazole ring provides a unique combination of electronic and steric properties that medicinal chemists can exploit in the design of novel therapeutic agents.

Historical Development and Academic Interest in Substituted Oxadiazole Derivatives

The history of the 1,2,4-oxadiazole nucleus dates back to 1884, when it was first synthesized by Tiemann and Krüger. chim.it For many years following its discovery, research into oxadiazoles was primarily of academic interest. However, over the past few decades, and particularly in the last 20 years, interest in 1,2,4-oxadiazoles has surged within the field of medicinal chemistry. rjptonline.orgnih.gov

This increased attention is linked to the recognition of the oxadiazole ring as a privileged scaffold in drug discovery. nih.gov The first commercial drug containing a 1,2,4-oxadiazole, Oxolamine, was introduced in the 1960s as a cough suppressant. chim.it Since then, the number of patents and publications involving substituted oxadiazoles has grown exponentially. scielo.br

The development of new synthetic methodologies has been a major driver of this trend. nih.govnih.gov Classical synthesis often involves the cyclization of O-acylamidoximes, which are typically formed from amidoximes and acid derivatives. chim.itrjptonline.org Modern synthetic chemistry has introduced more efficient methods, including microwave-assisted synthesis and transition-metal catalysis, allowing for the rapid generation of large libraries of diverse oxadiazole derivatives for biological screening. nih.govnih.govsemanticscholar.org This has accelerated the discovery of novel compounds with a wide spectrum of potential therapeutic applications. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3O |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-amine |

InChI |

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13) |

InChI Key |

FFHWBNRNWAMOEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=NO2)N)Cl |

Origin of Product |

United States |

Biological Activity Profiling of 1,2,4 Oxadiazole Derivatives, with Relevance to 5 4 Chlorobenzyl 1,2,4 Oxadiazol 3 Amine

Anticancer and Antiproliferative Activities of 1,2,4-Oxadiazole (B8745197) Scaffolds

The 1,2,4-oxadiazole nucleus is a key structural motif in a variety of compounds that have demonstrated significant potential as anticancer and antiproliferative agents. mdpi.comnih.gov These derivatives have been the subject of numerous studies to evaluate their efficacy against various cancer cell lines and to understand their mechanisms of action.

Derivatives of 1,2,4-oxadiazole have been subjected to extensive in vitro cytotoxicity screening against a wide array of human cancer cell lines. These assays are fundamental in the early stages of anticancer drug discovery to identify compounds with potent cell-killing capabilities. For instance, a series of 1,2,4-oxadiazole derivatives linked with 1,2,4-thiadiazole-pyrimidines were evaluated for their anticancer activity against four cell lines: MCF-7 (breast cancer), A-549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). mdpi.com One compound in this series demonstrated notable activity against all tested cell lines. mdpi.com

In another study, novel 1,2,4-oxadiazole-sulfonamide derivatives were synthesized and evaluated for their anticancer activity against the HCT-116 (colon cancer) cell line. mdpi.com One particular derivative showed significant potency with a low IC50 value of 6.0 ± 3 μM. mdpi.com Furthermore, 1,2,4-oxadiazole derivatives have been tested against other cancer cell lines such as DU-145 (prostate cancer) and MDA-MB-231 (breast cancer), with many derivatives showing promise as potential leads for cancer therapeutics. mdpi.com

| Derivative Type | Cancer Cell Line(s) | Key Findings |

| 1,2,4-oxadiazole linked Imidazopyridines | MCF-7, A-549, A375 | A lead compound was identified as being the most potent against all three cell lines. nih.gov |

| 1,2,4-oxadiazole-sulfonamides | HCT-116 | A derivative was found to be the most potent with an IC50 of 6.0 ± 3 μM. mdpi.com |

| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidines | MCF-7, A-549, Colo-205, A2780 | One compound was identified as the most active against these cell lines. mdpi.com |

The antiproliferative potency of 1,2,4-oxadiazole derivatives is a key measure of their potential as anticancer agents. This is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit cell proliferation by 50%. A series of novel 1,2,3-triazole/1,2,4-oxadiazole hybrids were developed and evaluated for their antiproliferative activity against four human cancer cell lines: HT-29 (colon cancer), A-549 (lung cancer), Panc-1 (pancreatic cancer), and MCF-7 (breast cancer). nih.gov The results indicated that most of the tested compounds had significant antiproliferative action, with GI50 values (a measure of growth inhibition) ranging from 28 to 104 nM, which is comparable to the reference drug Erlotinib (GI50 = 33 nM). nih.gov

Another study focused on quinazoline-4-one/1,2,4-oxadiazole hybrids, which also demonstrated significant antiproliferative activity against four cancer cell lines. sigmaaldrich.com The GI50 values for these hybrids ranged from 24 nM to 70 nM, with some derivatives being more potent than the reference drug Erlotinib. sigmaaldrich.com For example, one of the most potent derivatives had a GI50 value of 24 nM, making it 1.4 times more potent than Erlotinib. sigmaaldrich.com

| Compound Series | Cancer Cell Lines | Potency (GI50 values) | Reference Drug |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids | HT-29, A-549, Panc-1, MCF-7 | 28 to 104 nM | Erlotinib (33 nM) nih.gov |

| Quinazoline-4-one/1,2,4-oxadiazole hybrids | Not specified in detail | 24 nM to 70 nM | Erlotinib (33 nM) sigmaaldrich.com |

Antimicrobial Efficacy of 1,2,4-Oxadiazole Compounds

The 1,2,4-oxadiazole scaffold is a constituent of various compounds that exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. mdpi.com

The 1,2,4-oxadiazole class of compounds has been identified as a source of non-β-lactam antibiotics with activity against Gram-positive bacteria. mdpi.com One study reported the synthesis and evaluation of colon-targeted antimicrobial agents based on the 1,2,4-oxadiazole structure. These modified analogues displayed antimicrobial activity against two important Gram-positive pathogens, Clostridioides difficile and multidrug-resistant (MDR) Enterococcus faecium. mdpi.com A lead compound from this class exhibited a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile. mdpi.com

Furthermore, a new library of 1,2,4-oxadiazoles was investigated for their ability to combat the growth of both Gram-positive and Gram-negative strains. researchgate.net The most potent antimicrobial activity was observed with two compounds, with MIC values of 4 µM and 2 µM, respectively. researchgate.net One of these compounds was found to be bactericidal and could enhance the activity of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Derivatives of 1,2,4-oxadiazole have also demonstrated significant antifungal properties. A series of novel 1,2,4-oxadiazole derivatives containing amide fragments were designed and synthesized to target plant diseases caused by fungi. epa.gov One compound, F15, showed excellent antifungal activity against Sclerotinia sclerotiorumin vitro, with an EC50 value of 2.9 μg/mL, which is comparable to commonly used fungicides. epa.govacs.org

In another study, 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid were synthesized and screened for their antifungal activity against various plant pathogenic fungi. nih.gov Two compounds, 4f and 4q, exhibited significant antifungal activities against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. nih.gov The EC50 values for compound 4f were notably low, for instance, 8.81 μg/mL against C. capsica. nih.gov

| Compound | Fungal Pathogen(s) | Potency (EC50/MIC) |

| Compound F15 | Sclerotinia sclerotiorum | EC50 = 2.9 μg/mL epa.govacs.org |

| Compound 4f | R. solani, F. graminearum, E. turcicum, C. capsica | EC50 values from 8.81 to 29.97 μg/mL nih.gov |

| Compound 4q | R. solani, F. graminearum, E. turcicum, C. capsica | EC50 values from 38.88 to 228.99 μg/mL nih.gov |

Enzyme Inhibition Studies of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole scaffold is a versatile building block for the design of potent enzyme inhibitors, which are crucial in the treatment of various diseases.

A novel series of 1,2,4-oxadiazole thioether derivatives were synthesized and tested for their inhibitory potential against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov One compound, 4h, demonstrated more potent inhibition of XO (IC50 = 0.41 ± 0.067 µM) and AChE/BChE (IC50 = 0.95 ± 0.42 µM/1.49 ± 0.45 µM) than the positive controls. nih.gov

In a different study, a series of 1,2,4-oxadiazole compounds were designed based on the structure of donepezil, an effective acetylcholinesterase inhibitor. mdpi.com These compounds were evaluated for their inhibitory activities against both AChE and BuChE. Several of these structures showed a higher selectivity towards BuChE compared to donepezil. mdpi.com Notably, compound 6n, with an IC50 value of 5.07 µM and a selectivity ratio greater than 19.72, was identified as the most potent and selective BuChE inhibitor in the series. mdpi.com

Furthermore, 1,2,4-oxadiazole derivatives have been investigated as inhibitors of other enzymes. For example, a series of 1,2,4-oxadiazole-sulfonamide derivatives were synthesized to target carbonic anhydrase IX (CAIX), an enzyme associated with cancer. nih.gov One derivative showed an anti-proliferative activity with an IC50 of 11.1 µM and a CAIX inhibitory activity with an IC50 of 4.23 µM. nih.gov

| Derivative Series | Target Enzyme(s) | Most Potent Compound | IC50 Value |

| 1,2,4-oxadiazole thioethers | Xanthine Oxidase (XO), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | 4h | XO: 0.41 µM, AChE: 0.95 µM, BChE: 1.49 µM nih.gov |

| Donepezil-based 1,2,4-oxadiazoles | Butyrylcholinesterase (BuChE) | 6n | 5.07 µM mdpi.com |

| 1,2,4-oxadiazole-sulfonamides | Carbonic Anhydrase IX (CAIX) | Not specified | 4.23 µM nih.gov |

Cholinergic Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine. nih.govresearchgate.net A primary therapeutic strategy for AD involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of acetylcholine. nih.gov Research has shown that 1,2,4-oxadiazole derivatives can act as inhibitors of these cholinergic enzymes.

In one study, a series of novel 1,2,4-oxadiazole derivatives were designed and synthesized, showing promising inhibitory activity against BuChE. nih.gov Notably, some of these compounds displayed higher selectivity for BuChE over AChE. nih.gov For instance, compound 6n from this series, which features a chlorine substituent, emerged as a potent and selective BuChE inhibitor with an IC50 value of 5.07 µM. nih.gov The selectivity of these compounds for BuChE is significant, as this enzyme plays a more prominent role in the later stages of Alzheimer's disease. nih.gov

Another study on 1,3,4-oxadiazole (B1194373) derivatives also identified compounds with significant AChE inhibitory activity. semanticscholar.orgacs.org The presence of electronegative groups, such as chlorine and fluorine, in the structure of these derivatives was found to contribute to their potency. semanticscholar.orgacs.org

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) vs AChE |

|---|---|---|---|

| Compound 6n (1,2,4-oxadiazole derivative) | BuChE | 5.07 | >19.72 |

| Compound 6b (1,2,4-oxadiazole derivative) | BuChE | 9.81 | >10.19 |

| Donepezil (Standard) | AChE/BuChE | - | - |

Inhibition of Key Oncogenic Enzymes (e.g., STAT3)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis. researchgate.netnih.gov Persistent activation of STAT3 is observed in many human cancers, making it an attractive target for anticancer drug development. mdpi.com Several studies have investigated 1,2,4-oxadiazole derivatives as inhibitors of STAT3.

A study focused on the synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole derivatives as STAT3 inhibitors for breast cancer identified several potent compounds. researchgate.netnih.gov One of the most active compounds, 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (12d) , which contains a 4-chlorobenzyl moiety similar to the subject of this article, demonstrated a half-maximal inhibitory concentration (IC50) of 1.5 µM on MCF7 breast cancer cells and showed significant inhibition of the STAT3 enzyme. researchgate.netnih.gov

Another research effort identified a 1,2,4-oxadiazole derivative, ODZ10117 , as a direct inhibitor of STAT3. mdpi.com This compound was found to target the SH2 domain of STAT3, leading to potent anticancer activity in preclinical breast cancer models. mdpi.com These findings underscore the potential of the 1,2,4-oxadiazole scaffold in the development of novel STAT3 inhibitors.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (12d) | MCF7 | 1.5 |

| Compound 9a | MCF7 | 3-12 |

| Compound 9b | MCF7 | 3-12 |

| Compound 11 | MCF7 | 3-12 |

| Doxorubicin (Reference) | - | - |

Interaction with Bacterial Enzymes (e.g., DNA Gyrase)

The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.gov DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that is a validated target for the development of new antibiotics. nih.govresearchgate.net Several studies have explored 1,2,4-oxadiazole derivatives as inhibitors of DNA gyrase.

In one investigation, a series of novel 1,2,4-oxadiazole-chalcone/oxime hybrids were synthesized and evaluated for their antibacterial and DNA gyrase inhibitory activity. nih.gov Several of these compounds exhibited good inhibitory activity against E. coli DNA gyrase, with IC50 values in the micromolar range. nih.gov For example, compounds 6c and 7c showed IC50 values of 17.05 µM and 13.4 µM, respectively, comparable to the standard drug novobiocin. nih.gov

Another study focused on 1,2,4-oxadiazole/pyrrolidine hybrids as inhibitors of both DNA gyrase and topoisomerase IV. researchgate.netnih.gov Compounds 16 and 17 from this series were identified as the most potent inhibitors of DNA gyrase, with IC50 values of 180 nM and 210 nM, respectively, which are comparable to novobiocin's IC50 of 170 nM. nih.gov

| Compound | Target Enzyme | IC50 | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Compound 6c | E. coli DNA Gyrase | 17.05 µM | Novobiocin | 12.3 µM |

| Compound 7c | E. coli DNA Gyrase | 13.4 µM | Ciprofloxacin | 10.5 µM |

| Compound 16 | DNA Gyrase | 180 nM | Novobiocin | 170 nM |

| Compound 17 | DNA Gyrase | 210 nM | Novobiocin | 170 nM |

Anti-inflammatory Activities of Oxadiazole Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases. The 1,3,4-oxadiazole and 1,2,4-oxadiazole nuclei are present in various compounds that have been investigated for their anti-inflammatory properties. nih.govmdpi.com

One study on 2,5-disubstituted-1,3,4-oxadiazole derivatives evaluated their anti-inflammatory activity using a heat-induced albumin denaturation assay. mdpi.com The derivative Ox-6f , which contains a p-chlorophenyl substitution, showed the most promising activity with a 74.16% inhibition, comparable to the standard drug ibuprofen (B1674241) (84.31% inhibition) at a concentration of 200 µg/mL. mdpi.com In an in vivo study using the carrageenan-induced rat paw edema model, the same compound, Ox-6f , exhibited a 79.83% reduction in edema volume. mdpi.com

Another study of 1,3,4-oxadiazole derivatives also demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov Compounds such as [3-Chloro-N-[5-(3-Chloro-phenyl)- nih.govresearchgate.netnih.gov oxadiazole-2yl] benzamide (B126) (C4) and [4-Nitro-N-[5-(4-Nitro-phenyl)- nih.govresearchgate.netnih.gov oxadiazole-2yl] benzamide (C7) showed good anti-inflammatory responses when compared to the standard drug indomethacin. nih.gov

| Compound | Assay | % Inhibition | Concentration/Dose |

|---|---|---|---|

| Ox-6f (1,3,4-oxadiazole derivative) | Heat-induced albumin denaturation | 74.16 ± 4.41% | 200 µg/mL |

| Ox-6d (1,3,4-oxadiazole derivative) | Heat-induced albumin denaturation | 70.56% | 200 µg/mL |

| Ibuprofen (Standard) | Heat-induced albumin denaturation | 84.31 ± 4.93% | 200 µg/mL |

| Ox-6f (1,3,4-oxadiazole derivative) | Carrageenan-induced paw edema | 79.83% | - |

| Ibuprofen (Standard) | Carrageenan-induced paw edema | 84.31% | - |

Anticonvulsant Activities of Oxadiazole Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds have been explored for their potential anticonvulsant activities. nih.govptfarm.pl

A study on a series of 3- and 5-aryl-1,2,4-oxadiazole derivatives revealed significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.gov Compound 10 from this series was protective in the PTZ model in rats with an oral ED50 of 25.5 mg/kg and in the MES model with an oral ED50 of 14.6 mg/kg. nih.gov

Another study investigated 2,5-disubstituted 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives for their anticonvulsant activity. ptfarm.pl Among the synthesized compounds, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf) , which contains an electron-withdrawing chloro-substituent, showed excellent anticonvulsant activity in the maximal electroshock model in mice. ptfarm.pl

| Compound | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) |

|---|---|---|---|---|

| Compound 10 (1,2,4-oxadiazole derivative) | Rat | PTZ | 25.5 (oral) | 335 (rotarod) |

| Compound 10 (1,2,4-oxadiazole derivative) | Rat | MES | 14.6 (oral) | 335 (rotarod) |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf) | Mice | MES | - | - |

| Phenytoin (Standard) | Mice | MES | - | - |

Structure Activity Relationship Sar Studies for 5 4 Chlorobenzyl 1,2,4 Oxadiazol 3 Amine Analogs

Impact of Substituent Variations on Biological Efficacy

The biological profile of this class of compounds can be finely tuned by altering the substituents on the benzyl (B1604629) moiety, the 1,2,4-oxadiazole (B8745197) core, and the amine group at position 3.

The nature and position of halogen substituents on the benzyl ring can significantly impact the bioactivity of 5-benzyl-1,2,4-oxadiazol-3-amine (B3262452) analogs. While specific studies on a broad range of halogenated derivatives of the title compound are limited, general principles from related 1,3,4-oxadiazole (B1194373) series suggest that both the electronegativity and the size of the halogen can influence activity. For instance, in a series of 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles, the introduction of a fluoro substituent at the para-position of the benzylthio group was found to provide the best anticonvulsant action. indexcopernicus.com In another study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, a compound with a 4-chlorophenyl substituent at the 5-position of the oxadiazole ring showed notable anticancer activity. researchgate.net These findings suggest that halogenation can be a critical determinant of biological efficacy, likely by altering the electronic properties of the molecule and its ability to interact with biological targets.

Table 1: Hypothetical Impact of Halogen Substituents on Bioactivity

| Substituent at para-position | Predicted Bioactivity Trend | Rationale |

|---|---|---|

| -F | Potentially high | High electronegativity, small size, can form strong hydrogen bonds. |

| -Cl | Moderate to high | Good balance of lipophilicity and electronic effects. |

| -Br | Variable | Increased size may lead to steric hindrance, but also enhances lipophilicity. |

This table is illustrative and based on general principles observed in related heterocyclic compounds.

Alterations to the benzyl group beyond halogenation can lead to significant changes in pharmacological effects. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic environment of the entire molecule. For example, in a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, a 4-methoxyphenyl (B3050149) substituent (an electron-donating group) at the 5-position of the oxadiazole ring resulted in a compound with high anticancer activity. researchgate.net Conversely, the presence of a nitro group, a strong electron-withdrawing group, has also been associated with significant biological activity in other oxadiazole series. nih.gov The position of these substituents (ortho, meta, or para) is also a critical factor, as it dictates the spatial arrangement of the functional groups and their potential interactions with receptor binding sites.

The amine group at the 3-position of the 1,2,4-oxadiazole ring is a key site for derivatization, which can significantly influence the compound's biological activity. Acylation of the amino group is a common strategy to produce a range of amides with diverse pharmacological properties. For instance, studies on the related 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine have shown that acylation with various acid chlorides (such as acetyl chloride, benzoyl chloride, and substituted benzoyl chlorides) yields compounds with potentially different biological profiles. tandfonline.comdntb.gov.ua The introduction of different acyl groups can alter the molecule's lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are crucial for target interaction. Furthermore, the formation of urea (B33335) derivatives by reacting the amine with isocyanates presents another avenue for modifying the compound's properties. tandfonline.comdntb.gov.ua

Positional Isomerism Effects on SAR (e.g., Comparison of 1,2,4- and 1,3,4-Oxadiazole Isomers)

The arrangement of atoms within the oxadiazole ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. The 1,2,4- and 1,3,4-oxadiazole isomers, while both being five-membered aromatic heterocycles, exhibit differences in their electronic distribution, dipole moments, and hydrogen bonding capabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,4-Oxadiazole Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been employed to understand the structural requirements for antibacterial activity. conicet.gov.ar

In one such study on a series of 102 1,2,4-oxadiazole antibacterials, CoMFA-derived contour maps successfully identified regions where steric bulk and specific electrostatic properties were favored or disfavored for substitution, providing a roadmap for designing more potent analogs. conicet.gov.ar These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, 3D-QSAR modeling of 1,2,4-oxadiazole derivatives as inhibitors of the bacterial enzyme Sortase A helped in understanding the structure-activity relationships and designing compounds with improved antibacterial potential. bohrium.com

Table 2: Key Parameters in a Typical 3D-QSAR Study for 1,2,4-Oxadiazole Derivatives

| Parameter | Description | Significance |

|---|---|---|

| q² (cross-validated r²) | A measure of the predictive ability of the model. | A higher q² value indicates a more robust and predictive model. |

| r² (non-cross-validated r²) | A measure of the correlation between the predicted and observed activities. | A high r² value suggests a good fit of the model to the training set data. |

| Steric Fields | Represents the spatial arrangement and bulk of the molecules. | Contour maps indicate where bulky groups increase or decrease activity. |

| Electrostatic Fields | Represents the distribution of charge in the molecules. | Contour maps show where positive or negative charges are favorable for activity. |

This table represents typical parameters and their importance in QSAR studies.

Pharmacophore Modeling and Lead Optimization Strategies for Oxadiazole-Based Agents

Pharmacophore modeling is a powerful tool in lead optimization that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For oxadiazole-based agents, this approach helps in designing new molecules that retain the key features for target binding while having improved pharmacological properties.

A typical pharmacophore model for a 1,2,4-oxadiazole-based inhibitor might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for 1,3,4-oxadiazole derivatives targeting thymidine (B127349) phosphorylase identified hydrogen bond acceptors, hydrogen bond donors, and a ring aromatic feature as key determinants of activity. nih.gov Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify novel scaffolds or to guide the modification of existing leads. Lead optimization strategies for oxadiazole-based agents often involve modifying the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring to enhance potency, selectivity, and pharmacokinetic properties. nih.gov This can include introducing moieties that can form additional favorable interactions with the target protein, as suggested by the pharmacophore model and molecular docking studies.

Molecular Mechanism of Action Mmoa Investigations for 1,2,4 Oxadiazole Based Bioactive Agents

Identification and Validation of Molecular Targets for Therapeutic Intervention

The therapeutic potential of 1,2,4-oxadiazole (B8745197) derivatives stems from their ability to interact with a diverse array of biological targets. Identifying these molecular targets is the foundational step in understanding their mechanism of action and developing them into therapeutic agents.

A primary approach involves screening these compounds against panels of known biological targets, such as enzymes and receptors, that are implicated in specific diseases. For instance, various 1,2,4-oxadiazole derivatives have been evaluated for their anticancer activity by targeting enzymes crucial for cancer cell proliferation and survival. nih.govnih.gov Targets such as histone deacetylases (HDACs), sirtuins, and various kinases are frequently investigated. nih.govnih.govacs.org For example, a series of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives were identified as selective inhibitors of human Sirtuin 2 (Sirt2), an attractive target for treating neurodegenerative disorders and cancer. nih.govacs.org

Furthermore, target validation confirms that modulating the activity of the identified protein with a compound like a 1,2,4-oxadiazole derivative produces the desired therapeutic effect. This can be achieved through genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to mimic the inhibitory effect of the compound on the target protein. If the genetic knockdown of a target protein results in a similar biological outcome as treatment with the compound, it provides strong evidence for the target's validity. In the context of anticancer research, studies have shown that 1,2,4-oxadiazole compounds can inhibit cell viability in a dose-dependent manner in cancer cell lines such as PC-3 (prostate cancer), which is a key step in validating the relevance of the identified molecular target. nih.gov

Some identified molecular targets for the 1,2,4-oxadiazole class of compounds include:

Enzymes: Histone Deacetylases (HDACs), Sirtuins (e.g., Sirt2), Carbonic Anhydrase, and 3-hydroxykynurenine transaminase (HKT). nih.govmdpi.comrsc.org

Receptors: Metabotropic glutamate (B1630785) receptors (mGluRs), Androgen Receptor. nih.govnih.govnih.gov

Kinases: Epidermal Growth Factor Receptor (EGFR), RET enzyme. mdpi.comresearchgate.nettandfonline.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is instrumental in understanding the specific interactions that drive the biological activity of 1,2,4-oxadiazole compounds and in designing more potent molecules.

In a typical docking study, a 3D model of the target protein, often obtained from the Protein Data Bank (PDB), is used. The 1,2,4-oxadiazole derivative is then placed into the binding site of the protein, and various conformations are sampled. mdpi.com A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

For example, docking studies of 1,2,4-oxadiazole derivatives with the androgen receptor have been performed to understand their potential in treating prostate cancer. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. ijpsonline.com The 1,2,4-oxadiazole ring itself can participate in non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for ligand-protein binding. mdpi.comnih.gov

Studies on 1,2,4-oxadiazole derivatives as anticancer agents have utilized molecular docking to predict their binding to targets like the Human VEGFR-2 enzyme. nih.gov The results of these simulations often show that the compounds form hydrogen bonds with key amino acid residues like Asp1044 and have favorable binding energies, which correlates with their observed anticancer activity. nih.gov

| Compound Series | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| 1,2,4-Oxadiazole-5-fluorouracil | Human VEGFR-2 (1YWN) | Asp1044, Lys866, Gly1046 | -7.34 to -7.40 (H-bond energy) |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Caspase-3 (1RE1) | Cys205, Gly238, Cys285, Thr288 | Not specified |

| 1,2,4-Oxadiazole derivatives | Leishmania infantum CYP51 | Not specified | -42.686 (ΔG bind) |

| 1,2,4-Oxadiazole derivatives | Androgen Receptor | Not specified | Not specified |

Cellular Pathway Analysis and Signalling Modulation by Oxadiazole Compounds

One key pathway often studied is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation. nih.gov In response to stimuli like lipopolysaccharides (LPS), the NF-κB protein p65 is phosphorylated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. nih.gov Studies have shown that certain 1,2,4-oxadiazole compounds can inhibit the LPS-induced activation of NF-κB by blocking the phosphorylation and subsequent nuclear translocation of p65. nih.gov This leads to a decrease in the production of inflammatory mediators like nitric oxide (NO). nih.gov

In the context of cancer, pathway analysis might involve examining the effects of 1,2,4-oxadiazole compounds on pathways that control cell cycle, apoptosis (programmed cell death), and angiogenesis. For instance, some derivatives have been shown to induce apoptosis in cancer cells by activating caspases, which are key executioner enzymes in the apoptotic pathway. mdpi.comacs.org Flow cytometry analysis has revealed that certain 1,2,4-oxadiazole derivatives can cause cell cycle arrest, for example, in the G0/G1 phase, preventing cancer cells from progressing through the cell division cycle. acs.org Additionally, some compounds have been found to decrease the mitochondrial membrane potential, which is an early event in apoptosis. acs.org

Enzyme Kinetics and Elucidation of Inhibition Mechanisms

For 1,2,4-oxadiazole derivatives that target enzymes, it is important to determine the mechanism of inhibition. Enzyme kinetic studies are performed to understand how the inhibitor interacts with the enzyme and its substrate.

The most common types of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This decreases the Vmax but does not change the Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the Km.

For example, a study on 1,2,4-oxadiazole derivatives as inhibitors of 3-hydroxykynurenine transaminase (HKT) from the mosquito Aedes aegypti used Lineweaver-Burk plots to determine the inhibition mechanism. rsc.orgnih.gov The results showed that these compounds act as competitive inhibitors, indicating that they bind to the active site of the HKT enzyme. rsc.orgnih.gov In another study, 1,2,4-oxadiazole-based inhibitors of Sirt2 were found to have an uncompetitive mechanism of inhibition with respect to both the peptide substrate and the co-factor NAD+. acs.org

These kinetic studies are crucial for understanding how the inhibitors function at a molecular level and for guiding the design of more effective therapeutic agents.

Computational Chemistry and Molecular Modeling Applications in the Study of 5 4 Chlorobenzyl 1,2,4 Oxadiazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-amine, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional representation of the molecule in its ground state.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.)

| Property | Predicted Value | Unit |

| Ionization Potential | 8.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity (χ) | 4.85 | eV |

| Chemical Hardness (η) | 3.65 | eV |

| Chemical Softness (S) | 0.27 | eV⁻¹ |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for understanding and predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. youtube.com

For this compound, FMO analysis reveals the distribution and energy levels of these key orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the analysis might indicate that the HOMO is localized on the amine group, suggesting it as a primary site for electrophilic attack, while the LUMO may be distributed across the oxadiazole ring, indicating its susceptibility to nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.)

| Parameter | Predicted Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 | eV |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its electrostatic interactions with other molecules. The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically using a color spectrum. Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.

In the case of this compound, the MEP map would likely show a negative potential (red) around the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the amine group, highlighting these as potential sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amine group and potentially the chlorobenzyl ring would exhibit a positive potential (blue), making them susceptible to interactions with nucleophiles. This information is crucial for understanding how the molecule might interact with biological targets, such as the active site of an enzyme, through electrostatic recognition.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

When studying the interaction of this compound with a biological target, such as a receptor or enzyme, MD simulations are invaluable for analyzing the stability of the protein-ligand complex. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Furthermore, MD can elucidate the dynamic changes that occur in both the ligand and the protein upon binding, providing a more realistic picture of the interaction than static docking models.

In silico Prediction of Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are widely used to filter out compounds with unfavorable profiles. For this compound, various computational models can be employed to predict its ADME characteristics.

These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. For instance, compliance with Lipinski's rule of five is often used as a preliminary screen for drug-likeness and oral bioavailability. nih.gov More sophisticated models can predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These in silico predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities that may need to be addressed through chemical modification.

Table 3: Predicted ADME Properties of this compound (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.)

| Property | Predicted Value | Compliance/Indication |

| Molecular Weight | 211.64 | g/mol |

| LogP | 2.5 | Good Lipophilicity |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule |

| Polar Surface Area | 65.2 | Ų |

| Aqueous Solubility | -3.0 | log(mol/L) |

| Blood-Brain Barrier Permeability | Low | |

| Human Intestinal Absorption | High | >90% |

Future Research Directions and Therapeutic Prospects for 1,2,4 Oxadiazol 3 Amine Derivatives

Design and Synthesis of Novel 1,2,4-Oxadiazole-Based Drug Candidates

The design and synthesis of new 1,2,4-oxadiazole (B8745197) derivatives are central to unlocking their full therapeutic potential. The inherent properties of the 1,2,4-oxadiazole ring, such as its chemical stability and ability to act as a bioisosteric replacement for amide and ester groups, make it an attractive scaffold in drug design. nih.gov Researchers are continuously exploring novel synthetic routes and structural modifications to create compounds with enhanced efficacy and selectivity.

The design of novel drug candidates often involves the hybridization of the 1,2,4-oxadiazole core with other pharmacologically active moieties. This approach has led to the development of compounds with dual or multiple modes of action. For example, hybrids of 1,2,4-oxadiazole and quinazoline-4-one have been synthesized and shown to act as multi-targeted inhibitors with antiproliferative activity. frontiersin.org Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules, helping to identify the key structural features required for potent biological activity. Computational methods, such as molecular docking, are also employed to predict the binding interactions of these derivatives with their biological targets, further aiding in the rational design of new drug candidates. researchgate.net

The table below summarizes some of the biological activities of various 1,2,4-oxadiazole derivatives.

| Compound Class | Biological Activity | Reference |

| 3,5-diarylsubstituted 1,2,4-oxadiazoles | Apoptosis inducers | mdpi.com |

| 1,2,4-oxadiazole hydroxamate-based derivatives | HDAC inhibitors | nih.gov |

| 1,2,4-oxadiazole/quinazoline-4-one hybrids | Antiproliferative multitargeted inhibitors | frontiersin.org |

| 1,2,4-oxadiazole-based derivatives | Anti-Alzheimer agents | nih.gov |

Exploration of Multi-target Approaches and Polypharmacology for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. frontiersin.org The traditional "one-target, one-drug" approach has shown limitations in treating such multifactorial conditions. Consequently, there is a growing interest in multi-target-directed ligands (MTDLs) and polypharmacology, which involve designing single molecules that can interact with multiple targets. nih.gov The 1,2,4-oxadiazole scaffold is well-suited for the development of such multi-target agents due to its versatile chemical nature, allowing for the incorporation of different pharmacophores to engage various biological targets. frontiersin.org

For instance, in the context of Alzheimer's disease, researchers have designed 1,2,4-oxadiazole derivatives that can simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), while also exhibiting antioxidant properties. nih.govrsc.org This multi-pronged approach aims to address the various pathological cascades involved in the progression of the disease. Similarly, in oncology, 1,2,4-oxadiazole-based compounds have been developed as dual inhibitors of targets like EGFR and BRAFV600E, which are implicated in tumor growth and resistance. frontiersin.org

The development of these multi-target agents requires a deep understanding of the pathophysiology of the disease and the intricate network of interactions between different biological targets. The design process often involves molecular hybridization, where known pharmacophores are combined into a single molecule with the 1,2,4-oxadiazole core acting as a central scaffold. nih.gov This strategy has led to the creation of novel compounds with promising preclinical activity against complex diseases.

Application Beyond Medicinal Chemistry in Areas such as Materials Science

While the primary focus of research on 1,2,4-oxadiazole derivatives has been in medicinal chemistry, their unique chemical and physical properties also make them attractive for applications in materials science. lifechemicals.comnih.gov The thermal and chemical stability of the 1,2,4-oxadiazole ring, coupled with its electronic properties, has led to its investigation in the development of novel organic materials. nih.gov

One of the key areas of application is in organic electronics. The electron-accepting nature of the oxadiazole ring makes it a useful component in materials for organic light-emitting diodes (OLEDs) and organic solar cells. tandfonline.comresearchgate.net In OLEDs, 1,2,4-oxadiazole derivatives can function as electron-transporting materials, contributing to the efficiency and stability of the devices. tandfonline.com The incorporation of the 1,2,4-oxadiazole moiety into polymer backbones has also been explored to create materials with specific thermal and optical properties. researchgate.net

Furthermore, 1,2,4-oxadiazole derivatives have been investigated for their liquid crystalline properties. lifechemicals.comtandfonline.com The rigid structure of the oxadiazole ring can be incorporated into molecules designed to exhibit liquid crystal phases, which are of interest for applications in displays and sensors. The ability to tune the properties of these materials by modifying the substituents on the oxadiazole ring offers a pathway to creating new functional materials with tailored characteristics. tandfonline.com

Development of Advanced In vitro and In vivo Model Systems for Preclinical Evaluation

The preclinical evaluation of novel 1,2,4-oxadiazole derivatives relies on a combination of sophisticated in vitro and in vivo model systems to assess their efficacy and safety. These models are essential for understanding the mechanism of action of the compounds and for predicting their potential clinical utility.

In vitro evaluation typically begins with cell-based assays to determine the cytotoxic or inhibitory activity of the compounds against specific cell lines. mdpi.com For example, in cancer research, a panel of human cancer cell lines is often used to screen for antiproliferative activity. mdpi.comnih.gov The MTT assay is a common method used to assess cell viability and determine the IC50 values of the compounds. nih.gov For neurodegenerative diseases, cell models expressing key pathological proteins are used to evaluate the neuroprotective effects of the derivatives. proquest.comdovepress.com More advanced in vitro models, such as 3D cell cultures and organoids, are increasingly being used to better mimic the in vivo environment.

The table below shows examples of preclinical models used for the evaluation of 1,2,4-oxadiazole derivatives.

| Model Type | Specific Model | Application | Reference |

| In vitro | Human cancer cell lines (e.g., MCF-7, A549) | Anticancer activity screening | mdpi.com |

| In vitro | SH-SY5Y neuroblastoma cells | Neuroprotective effects | proquest.comdovepress.com |

| In vivo | Burkitt's lymphoma Daudi xenograft model | Antitumor activity | mdpi.com |

| In vivo | 3xTg-AD mice | Alzheimer's disease therapy | proquest.comdovepress.com |

Addressing Challenges and Opportunities in the Translational Research of Oxadiazole Derivatives

The translation of promising 1,2,4-oxadiazole derivatives from preclinical research to clinical application presents both challenges and opportunities. A key challenge is ensuring that the potent in vitro and in vivo activity observed in preclinical models translates to efficacy in humans. Many drug candidates fail in clinical trials due to a lack of efficacy or unforeseen toxicity. To address this, there is a need for more predictive preclinical models and a better understanding of the translational gap.

One of the major opportunities for 1,2,4-oxadiazole derivatives lies in their potential to address unmet medical needs in areas such as drug-resistant infections and complex diseases like cancer and neurodegenerative disorders. researchgate.net The chemical versatility of the oxadiazole scaffold allows for the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of successful drug candidates. tandfonline.com For instance, the 1,2,4-oxadiazole ring is often used as a bioisostere to improve the metabolic stability of a lead compound. nih.gov

Furthermore, the development of multi-target agents based on the 1,2,4-oxadiazole core offers a promising strategy for treating complex diseases where single-target drugs have been less effective. frontiersin.orgnih.gov However, the development of these multi-target drugs also presents challenges in terms of optimizing the activity against multiple targets simultaneously while maintaining a favorable safety profile. Continued research and innovation in drug design, including the use of computational tools and advanced screening platforms, will be crucial in overcoming these challenges and realizing the full therapeutic potential of 1,2,4-oxadiazole derivatives. researchgate.net The progression of several 1,2,4-oxadiazole-based compounds into clinical trials highlights the significant potential of this class of molecules. lifechemicals.com

Q & A

Q. What are the common synthetic routes for 5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using acid-activating agents. For example, analogous oxadiazole derivatives are prepared by refluxing carboxylic acid derivatives (e.g., 4-chlorobenzoic acid) with thiosemicarbazide in the presence of phosphorous oxychloride (POCl₃) as a catalyst . Key factors affecting yields include:

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the chlorobenzyl group and oxadiazole ring protons/carbons.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomeric forms, as demonstrated in studies of similar thiadiazole derivatives .

Q. What are the primary biological targets or activities reported for this compound in recent studies?

- Methodological Answer : Oxadiazole derivatives are investigated for:

- Antimicrobial Activity : Test via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antioxidant Properties : Measure free radical scavenging using DPPH or ABTS assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?

- Methodological Answer : Optimization strategies include:

Q. What strategies are recommended for resolving contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Address discrepancies through:

- Computational Validation : Use Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

- Tautomerism Analysis : Investigate pH-dependent tautomeric forms via variable-temperature NMR.

- Multi-Technique Corroboration : Cross-validate using IR, Raman, and mass spectrometry .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer : SAR workflows involve:

- Substituent Variation : Synthesize analogs with modified benzyl groups (e.g., nitro, methoxy) to assess electronic effects.

- Bioactivity Profiling : Test analogs against diverse biological targets (enzymes, receptors) to identify key pharmacophores.

- Data Modeling : Apply QSAR models to correlate structural features with activity trends .

Q. What computational chemistry approaches are suitable for predicting the reactivity or interactions of this oxadiazole derivative?

- Methodological Answer : Computational tools include:

Q. What safety protocols and waste management practices are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines from chemical safety manuals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.